NNO as a Biomarker of FMO-Mediated Metabolism: Inverse Correlation with CYP2A6-Dependent Cotinine Pathway
In human smokers, urinary nicotine-N′-oxide levels exhibit a significant inverse correlation with the 3′-hydroxycotinine/cotinine ratio—a validated measure of CYP2A6 enzymatic activity. This relationship demonstrates that NNO formation represents a functionally distinct, FMO-mediated metabolic shunt that becomes quantitatively more prominent when CYP2A6 activity is genetically deficient or pharmacologically inhibited [1].
| Evidence Dimension | Correlation between urinary NNO levels and CYP2A6 activity marker (3′-hydroxycotinine/cotinine ratio) |
|---|---|
| Target Compound Data | r = −0.383 (P < 0.001) for NOX alone; r = −0.414 (P < 0.001) for NOX as ratio of total nicotine metabolites |
| Comparator Or Baseline | Cotinine and 3′-hydroxycotinine (CYP2A6 pathway metabolites); positive correlation expected for CYP2A6 activity |
| Quantified Difference | Inverse correlation coefficient (negative r value) versus positive association observed for cotinine/hydroxycotinine |
| Conditions | Urine samples from 106 current Chinese smokers; metabolites analyzed by mass spectrometry |
Why This Matters
For metabolic phenotyping or genetic association studies, NNO provides a specific quantitative readout of FMO pathway activity that cotinine—as a CYP2A6 product—cannot substitute.
- [1] Perez-Paramo YX, et al. Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. Cancer Epidemiol Biomarkers Prev. 2019;28(2):311-320. View Source
